molecular formula C5H11Cl2N3 B3246871 1-[1H-Pyrazol-3-yl]ethanamine dihydrochloride CAS No. 1803571-44-9

1-[1H-Pyrazol-3-yl]ethanamine dihydrochloride

Cat. No.: B3246871
CAS No.: 1803571-44-9
M. Wt: 184.06 g/mol
InChI Key: MEWRIHSHGPNYSX-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrazole (B372694) Derivatives as Core Heterocyclic Scaffolds in Organic Synthesis

Pyrazole derivatives are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural feature makes them a cornerstone in organic synthesis and medicinal chemistry. nih.govmdpi.com The pyrazole ring is considered a "privileged scaffold" because its derivatives have been found to exhibit a wide spectrum of biological activities, leading to their use in the development of various therapeutic agents. mdpi.comnbinno.commdpi.com

The utility of pyrazoles in organic synthesis is vast. They serve as versatile building blocks for creating more complex molecules. nbinno.com Synthetic chemists have developed numerous methods for constructing the pyrazole core, often through the condensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. nih.govmdpi.com Other synthetic routes include 1,3-dipolar cycloaddition reactions. nih.gov This variety in synthesis allows for the creation of a diverse library of substituted pyrazoles, which can be further functionalized to explore structure-activity relationships.

Beyond pharmaceuticals, pyrazole derivatives are significant in the agrochemical industry, serving as key components in the synthesis of herbicides, insecticides, and fungicides. nbinno.comresearchgate.net They are also investigated in material science for applications in developing functional materials like organic light-emitting diodes (OLEDs). nbinno.com The adaptability of the pyrazole scaffold ensures its continued importance in various fields of chemical research. researchgate.net

Overview of the Ethanamine Moiety and its Role in Chemical Structure and Reactivity

The ethanamine moiety, also known as ethylamine (B1201723), is a primary aliphatic amine with the chemical formula CH3CH2NH2. safrole.comwikipedia.org As a functional group, it consists of an ethyl group attached to an amino group (-NH2). This simple structure plays a crucial role in determining the chemical properties and reactivity of the parent molecule. The presence of the lone pair of electrons on the nitrogen atom makes the amino group a nucleophilic and basic center. wikipedia.org

In terms of chemical reactivity, the ethanamine moiety can participate in a wide array of chemical transformations. It readily reacts with acids to form ammonium (B1175870) salts, which often have increased water solubility. chemcess.com It can undergo acylation, alkylation, and reactions with carbonyl compounds to form amides and imines, respectively. safrole.comchemcess.com These reactions make ethanamine and its derivatives valuable intermediates in organic synthesis for building more complex molecular architectures. safrole.com

The incorporation of an ethanamine side chain into a larger molecule, such as a heterocyclic scaffold, can significantly influence its physicochemical properties. It can serve as a handle for further chemical modifications or as a key point of interaction in biological systems. Its ability to act as a hydrogen bond donor and acceptor, along with its basicity, are critical features that chemists and pharmacologists consider during molecular design. nih.gov

Academic Research Landscape of 1-[1H-Pyrazol-3-yl]ethanamine Dihydrochloride (B599025) and Closely Related Structures

Academic and industrial research on 1-[1H-Pyrazol-3-yl]ethanamine dihydrochloride, which is also known by the non-proprietary name Betazole hydrochloride, has established its identity as a small molecule of interest. nih.gov Its chemical properties and synthesis are documented in chemical databases, providing a foundation for its use in research. nih.gov

The research landscape extends to a variety of closely related structures where the core pyrazole or the ethanamine side chain is modified. This exploration of structural analogues is a common strategy in chemical and pharmaceutical research to understand how structural changes affect the properties of the molecule. Examples of such related compounds that have been synthesized or are commercially available include those with substitutions on the pyrazole ring's nitrogen or carbon atoms, or modifications to the ethanamine group.

The synthesis of these pyrazole-based ethanamines often involves multi-step reaction sequences. For instance, chemo-enzymatic one-pot procedures have been developed for the synthesis of chiral amine intermediates that are structurally related, highlighting the ongoing efforts to create these compounds through efficient and sustainable methods. researchgate.net The study of these compounds contributes to the broader understanding of diarylpyrazoles and their potential applications. mdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name 2-(1H-pyrazol-3-yl)ethan-1-amine;dihydrochloride
Molecular Formula C5H11Cl2N3
Molecular Weight 184.07 g/mol
Synonyms Betazole dihydrochloride, 3-(2-Aminoethyl)pyrazole dihydrochloride
CAS Number 138-92-1

Data sourced from PubChem. nih.gov

Table 2: Examples of Structurally Related Compounds

Compound NameCAS NumberMolecular Formula
(S)-1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride2411180-82-8C6H13Cl2N3
1-(1-Ethyl-1H-pyrazol-3-yl)ethanamine dihydrochlorideNot AvailableC7H15Cl2N3
1-[1-(1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine2168012-26-6C8H13N3
1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochlorideNot AvailableC9H19Cl2N3
[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]amine DihydrochlorideNot AvailableC6H13Cl2N3
2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine1354957-77-9C11H12FN3

Data sourced from various chemical supplier catalogs and databases. ambeed.comevitachem.comsigmaaldrich.comsigmaaldrich.comamericanelements.compharmaffiliates.com

Properties

IUPAC Name

1-(1H-pyrazol-5-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2ClH/c1-4(6)5-2-3-7-8-5;;/h2-4H,6H2,1H3,(H,7,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWRIHSHGPNYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803571-44-9
Record name 1-(1H-pyrazol-3-yl)ethan-1-amine dihydrochloride
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Synthetic Methodologies for 1 1h Pyrazol 3 Yl Ethanamine Dihydrochloride and Analogues

Foundational Synthetic Routes to the Pyrazole (B372694) Nucleus

The construction of the pyrazole ring is a cornerstone of synthetic organic chemistry, with numerous methods developed to achieve this versatile N-heterocycle.

The most traditional and widely employed method for synthesizing the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic species. nih.govresearchgate.net This approach, famously known as the Knorr pyrazole synthesis, typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. beilstein-journals.orgnih.gov

The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl groups, followed by cyclization and dehydration to yield the aromatic pyrazole ring. mdpi.com A significant challenge in this method can be the control of regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, often leading to a mixture of regioisomers. nih.govmdpi.com

Key precursors and variations include:

1,3-Diketones: The reaction of a β-diketone with hydrazine is a straightforward route to polysubstituted pyrazoles. mdpi.com

α,β-Unsaturated Carbonyl Compounds: Vinyl ketones and similar α,β-unsaturated systems can react with hydrazines. This typically forms a pyrazoline intermediate, which is subsequently oxidized to the corresponding pyrazole. nih.govmdpi.com

α,β-Alkynic Aldehydes: These precursors can undergo a one-pot reaction with hydrazines followed by treatment with an electrophile, such as phenylselenyl chloride, to directly form functionalized pyrazoles. mdpi.com

Precursor TypeHydrazine ReactantKey FeaturesReference
1,3-Dicarbonyl CompoundsHydrazine or Substituted HydrazinesClassic, straightforward method (Knorr synthesis); potential for regioisomeric mixtures. beilstein-journals.orgmdpi.com
α,β-Unsaturated KetonesHydrazine or Substituted HydrazinesForms pyrazoline intermediate requiring subsequent oxidation. nih.govnih.gov
β-KetoestersHydrazine HydrateUsed in the synthesis of pyrazolones, which are key intermediates. banglajol.infosemanticscholar.org
α,β-Alkynic AldehydesHydrazinesAllows for one-pot functionalization during cyclization. mdpi.com

Multi-component reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like pyrazoles from simple starting materials in a single step. beilstein-journals.orgrsc.org These reactions offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. nih.gov

Several MCR strategies have been developed for pyrazole synthesis:

Three-Component Reactions: A common approach involves the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound (like ethyl acetoacetate), and a hydrazine. beilstein-journals.orgnih.gov This method allows for the rapid assembly of highly substituted pyrazoles.

Four-Component Reactions: More complex pyrazole-annulated systems, such as pyrano[2,3-c]pyrazoles, can be synthesized through four-component reactions involving, for example, aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate. rsc.orgmdpi.com

Oxidative Coupling: Innovative MCRs that avoid the direct use of hydrazine have been developed. One such method involves the multicomponent oxidative coupling of alkynes, nitriles, and titanium imido complexes, where the N-N bond is formed in the final oxidation step. nih.gov

These MCRs provide a modular and versatile platform for creating diverse libraries of pyrazole derivatives. beilstein-journals.org

Synthesizing analogues of 1-[1H-Pyrazol-3-yl]ethanamine requires precise control over the substitution pattern of the pyrazole ring, specifically ensuring functionality at the C3 position. Several strategies achieve this regioselectivity.

One effective method involves using trichloromethyl enones as starting materials. The reaction of these enones with arylhydrazine hydrochlorides selectively yields 1,3-regioisomers, providing a methyl carboxylate group at the C3 position after methanolysis. acs.org Conversely, using the corresponding free arylhydrazine base leads exclusively to the 1,5-regioisomer. acs.org This divergent reactivity provides a reliable method for controlling the placement of functional groups.

Another approach starts with the synthesis of 3-methyl-1H-pyrazol-5(4H)-one from the condensation of ethyl acetoacetate and hydrazine hydrate. banglajol.infosemanticscholar.org The methyl group at the C3 position can then serve as a handle for further elaboration into the desired ethanamine side chain. Similarly, 1H-pyrazole-3-carboxamide derivatives can be synthesized and serve as precursors for the target amine. nih.gov

Elaboration of the Ethanamine Side Chain

Once the 1H-pyrazole-3-yl core is established, the next crucial phase is the construction of the ethanamine side chain. This typically involves introducing an amino group or a precursor that can be converted to the amine.

Directly introducing an amino group onto the pyrazole ring can be challenging. More commonly, a two-carbon side chain is first installed at the C3 position, which is then converted to the amine.

Common strategies include:

From a 3-Acetylpyrazole: A 3-acetyl group can be introduced via Friedel-Crafts acylation or synthesized from a 3-cyano or 3-carboxy precursor. This ketone can then be subjected to reductive amination to form the ethanamine side chain.

From a 3-Cyanomethylpyrazole: A cyanomethyl group can be introduced and subsequently reduced (e.g., using catalytic hydrogenation or a hydride reagent like LiAlH₄) to yield the ethanamine.

Intramolecular C-H Amination: Advanced methods for synthesizing trisubstituted pyrazoles include the intramolecular C-H amination of arylhydrazones, which can be catalyzed by singlet molecular oxygen. orgchemres.org

Electrophilic Amination: While often used to form hydrazines, electrophilic amination of primary amines using reagents like oxaziridines can be part of a one-pot synthesis of N-substituted pyrazoles. organic-chemistry.orgacs.org This highlights the versatility of amination chemistry in the broader context of pyrazole synthesis.

The choice of method depends on the available starting materials and the desired substitution pattern on the final molecule.

During the synthesis of complex molecules containing the 1-[1H-Pyrazol-3-yl]ethanamine scaffold, it is often necessary to protect the primary amine of the ethanamine side chain or the NH group of the pyrazole ring to prevent unwanted side reactions. nih.gov The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under various conditions and its relatively mild removal. japsonline.com

Protection: The secondary amine within the pyrazole ring or a primary amine side chain can be protected using di-tert-butyl dicarbonate (Boc₂O). nih.govjapsonline.com Catalysts such as 4-dimethylaminopyridine (DMAP) or green catalysts like polyethylene glycol (PEG-400) can facilitate this reaction, often providing high yields with minimal side products. japsonline.com

Deprotection: Removal of the Boc group is crucial in the final stages of synthesis.

Acidic Conditions: The Boc group is classically removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent. rsc.org

Selective Basic/Reductive Conditions: A notable method for the selective deprotection of N-Boc protected pyrazoles and imidazoles involves using sodium borohydride (NaBH₄) in ethanol. arkat-usa.org This method is particularly useful as it leaves other sensitive groups, including N-Boc protected primary amines and other heterocycles like indoles, intact, allowing for orthogonal deprotection strategies in complex syntheses. arkat-usa.org

ProcessReagent(s)Key FeaturesReference
Protection (N-Boc)Di-tert-butyl dicarbonate (Boc₂O) with DMAP or PEG-400Efficient protection of pyrazole NH or side-chain amine. nih.govjapsonline.com
Deprotection (N-Boc)Trifluoroacetic Acid (TFA) or HClStandard, robust method for acid-labile groups. rsc.org
Selective Deprotection (N-Boc on Pyrazole)Sodium Borohydride (NaBH₄) in EthanolMild; selectively cleaves N-Boc from pyrazole while leaving other Boc-amines intact. arkat-usa.org

Modern and Catalyst-Mediated Synthetic Approaches

The synthesis of pyrazole derivatives, including 1-[1H-Pyrazol-3-yl]ethanamine dihydrochloride (B599025), has been significantly advanced through the development of modern catalytic methodologies. These approaches offer improvements in efficiency, selectivity, and substrate scope compared to traditional methods.

Metal-Catalyzed Couplings and Cyclizations in Pyrazole Synthesis

Metal-catalyzed reactions are pivotal in the construction of the pyrazole core, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high precision. Various transition metals, including copper, silver, and ruthenium, have been successfully employed in the synthesis of substituted pyrazoles.

Copper-catalyzed reactions are particularly prevalent. For instance, a mild and convenient copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives. This reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization and cleavage of a C=C bond organic-chemistry.org. Another copper-mediated approach involves the electrophilic cyclization of α,β-alkynic hydrazones, which are readily prepared from hydrazines and propargyl aldehydes or ketones. This method, using copper(I) iodide in the presence of triethylamine, produces pyrazole derivatives in good to excellent yields and is compatible with a variety of functional groups acs.org. Additionally, copper triflate has been used as a catalyst in the condensation of α,β-ethylenic ketones with aryl hydrazines in ionic liquids, leading to 1,3,5-trisubstituted pyrazoles nih.govmdpi.com.

Silver-mediated [3+2] cycloaddition reactions have also emerged as a powerful tool for pyrazole synthesis. One such method utilizes N-isocyanoiminotriphenylphosphorane as a "CNN" building block that reacts with terminal alkynes to afford pyrazoles under mild conditions with broad substrate scope organic-chemistry.org. Silver catalysts have also been employed in the reaction of trifluoromethylated ynones with aryl or alkyl hydrazines, leading to the highly regioselective formation of 3-CF3-pyrazoles in excellent yields at room temperature mdpi.com.

Ruthenium complexes have been utilized in acceptorless dehydrogenative coupling reactions. Low loadings of Ru3(CO)12 combined with an NHC-diphosphine ligand can catalyze the reaction of 1,3-diols with arylhydrazines to yield pyrazoles and 2-pyrazolines, with water and hydrogen gas as the only byproducts organic-chemistry.org.

Table 1: Overview of Metal-Catalyzed Pyrazole Synthesis

Catalyst Reactants Reaction Type Key Features
Copper(I) iodide α,β-Alkynic hydrazones Electrophilic Cyclization Good to excellent yields, tolerates various substituents. acs.org
Copper triflate α,β-Ethylenic ketone and aryl hydrazine Condensation/Oxidation Occurs in ionic liquids. nih.govmdpi.com
Silver-catalyst N-isocyanoiminotriphenylphosphorane and terminal alkynes [3+2] Cycloaddition Mild conditions, broad substrate scope. organic-chemistry.org
Silver triflate Trifluoromethylated ynones and aryl/alkyl hydrazines Heterocyclization Rapid reaction at room temperature, excellent yields. mdpi.com
Ru3(CO)12 / NHC-diphosphine 1,3-Diols and arylhydrazines Dehydrogenative Coupling High selectivity, wide substrate scope. organic-chemistry.org

Radical-Mediated Cyclization Techniques

Radical-mediated pathways offer alternative and efficient routes to the pyrazole nucleus, often under mild reaction conditions. Visible light photoredox catalysis, for example, enables a tandem reaction of hydrazones and α-bromo ketones to produce 1,3,5-trisubstituted pyrazoles. This process involves a radical addition followed by an intramolecular cyclization organic-chemistry.org.

Another approach involves the electrochemical oxidation of sulfonyl hydrazides, which generates a hydrazide radical. This radical intermediate can then undergo a series of transformations, including cyclization and dehydration, to form the pyrazole ring nih.gov. A similar strategy utilizes an I2-catalyzed radical C-H sulfonylation, followed by intramolecular cyclization and dehydration to furnish the pyrazole product nih.gov. Furthermore, a three-component radical annulation reaction mediated by rongalite has been developed for pyrazole synthesis nih.gov. These radical-based methods highlight the versatility of open-shell intermediates in constructing the pyrazole scaffold.

Stereoselective Synthesis of Chiral Ethanamine Derivatives

The synthesis of chiral molecules, such as the ethanamine derivative of 1-[1H-Pyrazol-3-yl]ethanamine, requires stereoselective methods to control the configuration of the chiral center. A common strategy involves the use of chiral auxiliaries, such as tert-butanesulfinamide.

Another strategy for introducing chirality involves a cascade reaction of terminal alkynes with α-chiral tosylhydrazones. This sequence includes the decomposition of the hydrazone to a diazo compound, a 1,3-dipolar cycloaddition with the alkyne, and a organic-chemistry.orgnih.gov sigmatropic rearrangement that transfers the stereogenic group. This has been applied to the synthesis of various chiral pyrazoles researchgate.net.

Optimization of Reaction Conditions and Yields

The efficiency and outcome of synthetic routes to 1-[1H-Pyrazol-3-yl]ethanamine dihydrochloride and its analogues are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and catalyst can significantly improve yields and selectivity.

Influence of Solvents and Temperature on Synthetic Outcomes

The choice of solvent can dramatically influence the regioselectivity of pyrazole synthesis. For example, in the cyclocondensation of aryl hydrazine hydrochlorides with 1,3-diketones, aprotic dipolar solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylacetamide (DMAc) have been found to provide better results than commonly used polar protic solvents such as ethanol nih.gov. The use of DMAc at room temperature with the addition of 10 N HCl can lead to good yields and high regioselectivity nih.gov.

Temperature is another critical parameter that can be used to control the reaction pathway. A temperature-controlled divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles has been developed. By simply adjusting the reaction temperature, the electrophilic cyclization can be directed to yield either the pyrazole or the N-tosylated pyrazole in moderate to excellent yields without the need for a transition-metal catalyst or an oxidant nih.gov. In some cases, increasing the reaction temperature can improve yields. For instance, in the silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles, raising the temperature to 60 °C resulted in a better product yield mdpi.com.

Catalyst Screening and Performance in Specific Transformations

The selection of an appropriate catalyst is crucial for the success of many modern synthetic methods for pyrazole derivatives. Catalyst screening is often necessary to identify the most effective catalyst for a specific transformation.

For the condensation of phenylhydrazine with ethyl acetoacetate, nano-ZnO has been shown to be an efficient and environmentally friendly catalyst, providing excellent yields (95%) in a short reaction time under aqueous conditions nih.gov. In other reactions, such as the condensation of α,β-ethylenic ketones with aryl hydrazines, copper triflate has been identified as a superior catalyst, particularly when used in conjunction with an ionic liquid nih.govmdpi.com.

The optimization of catalyst loading is also important. In the silver-catalyzed reaction of trifluoromethylated ynones with hydrazines, a catalyst loading of just 1 mol% of AgOTf was sufficient to achieve high yields of the desired 3-CF3-pyrazoles mdpi.com. In some instances, a catalyst may not be necessary at all. A catalyst-free, one-pot, post-Ugi cascade methodology has been developed for the synthesis of complex pyrazole-pyrazines, highlighting the potential for catalyst-free synthetic strategies nih.gov.

Table 2: Catalyst Performance in Pyrazole Synthesis

Reaction Catalyst Solvent Temperature Yield Reference
Phenylhydrazine + Ethyl acetoacetate Nano-ZnO Water Not specified 95% nih.gov
α,β-Ethylenic ketone + Aryl hydrazine Copper triflate [bmim][PF6] Not specified Good nih.govmdpi.com
Trifluoromethylated ynone + Hydrazine AgOTf (1 mol%) Not specified Room Temp Up to 99% mdpi.com
1,3-Diketone + Arylhydrazine None (HCl additive) DMAc Room Temp 59-98% mdpi.com

Isolation and Purification Techniques for Synthetic Inter-mediates and the Dihydrochloride Salt

The successful synthesis of this compound hinges on the effective isolation and purification of its precursors and the final active pharmaceutical ingredient. The purity of each intermediate directly impacts the yield and impurity profile of subsequent steps. Methodologies employed are contingent on the specific physicochemical properties of the compound at each synthetic stage, including polarity, crystallinity, and acid-base characteristics.

Purification of Key Synthetic Intermediates

Synthetic routes leading to pyrazole-containing amines often involve multiple steps, generating intermediates that require purification to prevent the carry-over of impurities. Common techniques include column chromatography and recrystallization.

Column Chromatography: This is a prevalent method for purifying non-polar to moderately polar pyrazole intermediates. Silica gel is a frequently used stationary phase, with elution solvents tailored to the polarity of the target compound. For instance, in the synthesis of various pyrazole derivatives, purification by column chromatography using solvent systems like hexane/ethyl acetate is a standard procedure rsc.orgnih.gov. The choice of solvent ratio is critical for achieving optimal separation of the desired product from reaction byproducts and unreacted starting materials rsc.org. In some cases, particularly for compounds that may interact unfavorably with the acidic nature of standard silica gel, the silica can be deactivated with a base such as triethylamine to prevent product loss researchgate.net.

Recrystallization: For crystalline intermediates, recrystallization is a powerful and scalable purification technique. The principle involves dissolving the crude solid in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified compound crystallizes out, leaving impurities behind in the solvent. The selection of an appropriate solvent is paramount. Alcohols like ethanol or methanol, often in combination with an anti-solvent like ether, are commonly employed for pyrazole-related compounds researchgate.netacs.org. For example, an intermediate could be dissolved in hot ethanol, followed by the gradual addition of ether until turbidity is observed, promoting the formation of pure crystals upon cooling acs.org.

Table 1: Examples of Purification Techniques for Pyrazole Intermediates

Compound Type Purification Method Details (Stationary/Mobile Phase or Solvent) Reference
Substituted 1,3,5-triphenyl-1H-pyrazole Column Chromatography Silica gel, hexane/ethyl acetate (19:1) rsc.org
Substituted N-Aryl Pyrazoles Column Chromatography Silica gel, hexane-ethyl acetate or hexane-THF nih.gov
General Pyrazole Compounds Recrystallization Ethanol/Ether mixture acs.org
Base-sensitive Pyrazoles Column Chromatography Silica gel deactivated with triethylamine researchgate.net

Isolation and Purification of the Dihydrochloride Salt

The final steps of the synthesis typically involve the formation of the dihydrochloride salt from the free amine base of 1-[1H-Pyrazol-3-yl]ethanamine. This process not only prepares the desired salt form but also serves as a crucial final purification step.

Acid-Base Extraction and Salt Formation: The crude amine freebase, which may be an oil or an impure solid, can be purified via acid-base extraction erowid.org. The crude product is dissolved in a non-polar organic solvent, and washing with an aqueous basic solution can remove acidic impurities. The amine itself is then extracted into an aqueous acidic layer, leaving non-basic organic impurities behind. The free amine can be recovered by basifying the aqueous layer and extracting it back into an organic solvent ualberta.ca.

To form the dihydrochloride salt, the purified free amine, dissolved in a suitable solvent like ethanol or isopropanol, is treated with hydrogen chloride (HCl). The HCl can be introduced as a gas or as a solution in a solvent like ethanol or ether acs.orggoogle.com. The hydrochloride salt, being significantly less soluble in the organic solvent than its freebase counterpart, precipitates out of the solution erowid.orgrochester.edu.

Recrystallization of the Salt: The crude precipitated salt can be further purified by recrystallization. The choice of solvent is critical; it must dissolve the salt at elevated temperatures but have low solubility at cooler temperatures. For amine hydrochlorides, alcohols such as 2-propanol (isopropanol) are often preferred over ethanol, where many salts exhibit high solubility even when cold researchgate.net. Mixed solvent systems, such as alcohol-ether, can also be effective. The process involves dissolving the salt in a minimal amount of the hot solvent and allowing it to cool slowly, which promotes the growth of large, pure crystals erowid.org. The purified crystals are then isolated by filtration, washed with a cold, non-polar solvent (like diethyl ether) to remove residual soluble impurities, and dried under vacuum researchgate.net.

Table 2: Purification Strategies for Amine Hydrochloride Salts

Technique Description Common Solvents Key Considerations
Precipitation/Salt Formation The free amine is dissolved in an organic solvent and treated with HCl (gas or solution) to precipitate the less soluble hydrochloride salt. Ethanol, Diethyl Ether, Isopropanol Ensures conversion to the desired salt form and removes non-basic impurities.
Recrystallization The crude salt is dissolved in a minimal amount of a suitable hot solvent and allowed to cool slowly to form pure crystals. 2-Propanol, Ethanol/Ether mixtures, Methanol The choice of solvent is crucial to minimize product loss; slow cooling improves crystal size and purity erowid.org.
Trituration/Washing The solid salt is washed or stirred with a solvent in which it is insoluble to remove surface impurities. Diethyl Ether, Acetone A quick method to wash away highly soluble impurities from the final product researchgate.net.

Chemical Reactivity and Mechanistic Studies of 1 1h Pyrazol 3 Yl Ethanamine Dihydrochloride

Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group dictates its chemistry, rendering it both basic and nucleophilic google.com. This functionality is the primary site for reactions involving nucleophilic attack, including substitution, acylation, and alkylation.

Nucleophilic Substitution Reactions

The primary amine of 1-[1H-Pyrazol-3-yl]ethanamine is a potent nucleophile capable of reacting with various electrophiles. In nucleophilic substitution reactions, the nitrogen atom uses its lone pair to form a new bond with an electron-deficient carbon atom, displacing a leaving group masterorganicchemistry.com. A common example is the reaction with alkyl halides, where the amine attacks the electrophilic carbon of the alkyl halide to form a more substituted amine researchgate.net.

This reactivity allows for the introduction of diverse alkyl groups onto the amine nitrogen. However, these reactions can be challenging to control. The initial substitution product, a secondary amine, is often more nucleophilic than the starting primary amine and can react further with the alkyl halide. This can lead to polyalkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts bibliomed.orgekb.eg. To achieve selective monoalkylation, careful control of stoichiometry and reaction conditions is necessary nih.gov.

Table 1: Examples of Nucleophilic Substitution Reactions of the Amine Functionality
ReactantProduct TypeGeneral Reaction
Alkyl Halide (R-X)Secondary AmineR'-NH₂ + R-X → R'-NH-R + HX
Epoxideβ-Amino AlcoholR'-NH₂ + (CH₂)₂O → R'-NH-CH₂CH₂OH

Acylation and Alkylation Chemistry

Acylation: The amine functionality readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form amides mdpi.com. This reaction is fundamental in organic synthesis. For instance, reacting 1-[1H-Pyrazol-3-yl]ethanamine with an acyl chloride in the presence of a base (to neutralize the HCl byproduct) would yield the corresponding N-(1-(1H-pyrazol-3-yl)ethyl)amide. The synthesis of pyrazole (B372694) carboxamides is a well-documented process, highlighting the nucleophilicity of amino groups attached to pyrazole scaffolds science.govnih.govnih.gov.

Alkylation: As discussed previously, direct alkylation with alkyl halides is a common but sometimes unselective method. Reductive amination offers a more controlled alternative for N-alkylation. This two-step process involves the initial reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ (e.g., with sodium borohydride) to the corresponding alkylated amine mdpi.com. This method prevents over-alkylation and is highly effective for synthesizing secondary and tertiary amines. The N-alkylation of nitrogen heterocycles and amines is a key step in the synthesis of many compounds nih.govresearchgate.net.

Table 2: Common Acylation and Alkylation Reactions of the Amine Functionality
Reaction TypeReagentProduct
AcylationAcyl Chloride (RCOCl)Amide (R'-NHCOR)
AcylationAcid Anhydride ((RCO)₂O)Amide (R'-NHCOR)
AlkylationAlkyl Halide (RX)Secondary/Tertiary Amine, Quaternary Salt
Reductive AminationAldehyde/Ketone, then reducing agent (e.g., NaBH₃CN)Substituted Amine

Reactivity and Electronic Properties of the Pyrazole Ring

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure possesses distinct electronic properties that govern its reactivity. One nitrogen atom is "pyrrole-like" (NH), with its lone pair contributing to the 6π aromatic system, while the other is "pyridine-like" (=N-), with its lone pair residing in an sp² orbital in the plane of the ring. This pyridine-like nitrogen is the center of basicity and nucleophilicity for the ring researchgate.net.

Electrophilic Aromatic Substitution Patterns

Like other aromatic compounds, the pyrazole ring can undergo electrophilic aromatic substitution (SEAr) nih.govacs.org. Due to the electronic nature of the two nitrogen atoms, which withdraw electron density from the C3 and C5 positions, the C4 position is the most electron-rich and thus the preferred site for electrophilic attack slideshare.net. Reaction of the pyridine-like nitrogen with the electrophile can lead to a positively charged ring, further deactivating it towards substitution, meaning harsher conditions may be required compared to benzene researchgate.netacademie-sciences.fr.

Common electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) at the C4 position.

Sulfonation: Treatment with fuming sulfuric acid yields a pyrazole-4-sulfonic acid.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid typically results in substitution at the C4 position.

Table 3: Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring
ReactionReagentsElectrophileProduct
NitrationHNO₃ / H₂SO₄NO₂⁺4-Nitropyrazole derivative
SulfonationFuming H₂SO₄SO₃Pyrazole-4-sulfonic acid derivative
BrominationBr₂ / FeBr₃Br⁺4-Bromopyrazole derivative
Friedel-Crafts AcylationRCOCl / AlCl₃RCO⁺4-Acylpyrazole derivative

Protonation Equilibria and Salt Formation Mechanisms

The pyrazole ring is weakly basic, with the pyridine-like nitrogen atom being the site of protonation researchgate.net. In 1-[1H-Pyrazol-3-yl]ethanamine dihydrochloride (B599025), both basic centers are protonated. The first protonation occurs on the more basic aliphatic amine side chain, followed by the second protonation on the pyridine-like nitrogen of the pyrazole ring under more strongly acidic conditions.

The equilibrium can be represented as: Pz-R-NH₂ (Free Base) ⇌ [Pz-R-NH₃]⁺ (Monohydrochloride) ⇌ [H-Pz-R-NH₃]²⁺ (Dihydrochloride)

The formation of the dihydrochloride salt significantly alters the electronic properties of the molecule. Protonation of the pyrazole ring increases its electron-withdrawing nature, which can decrease the reactivity of the ring toward further electrophilic attack.

Tautomerism within the 1H-Pyrazole Ring System

N-unsubstituted pyrazoles substituted at the 3(5) position, such as 1-[1H-Pyrazol-3-yl]ethanamine, exhibit a phenomenon known as annular tautomerism mdpi.com. This is a rapid prototropic equilibrium where the hydrogen atom on the pyrrole-like nitrogen migrates to the pyridine-like nitrogen, causing the substituent to effectively shift from the C3 to the C5 position.

For 1-[1H-Pyrazol-3-yl]ethanamine, the two tautomeric forms are:

1-[1H-Pyrazol-3-yl]ethanamine

1-[1H-Pyrazol-5-yl]ethanamine

The position of this equilibrium is influenced by several factors, including the electronic nature of the substituents, the solvent, and temperature nih.govrsc.org. In many cases, one tautomer is significantly more stable and predominates in solution and in the solid state rsc.org. The presence of an alkylamine group, which is electron-donating by induction, can influence the relative stability of the two forms. Studies on similar 3(5)-substituted pyrazoles have used NMR spectroscopy and X-ray crystallography to determine the predominant tautomer under various conditions nih.govrsc.orgnih.gov.

Table of Mentioned Compounds

Compound Name
1-[1H-Pyrazol-3-yl]ethanamine dihydrochloride
1-[1H-Pyrazol-3-yl]ethanamine
1-[1H-Pyrazol-5-yl]ethanamine
N-(1-(1H-pyrazol-3-yl)ethyl)amide
4-Nitropyrazole
Pyrazole-4-sulfonic acid
4-Bromopyrazole
4-Acylpyrazole
Sodium borohydride
Nitric acid
Sulfuric acid
Benzene

Intramolecular Reactions and Ring Transformations

The presence of two key nucleophilic centers—the primary amine and the pyridine-like N2 nitrogen of the pyrazole ring—makes 1-[1H-Pyrazol-3-yl]ethanamine a versatile precursor for intramolecular reactions and the construction of fused heterocyclic systems.

The most prominent cyclization pathway for compounds possessing a 3-aminoalkylpyrazole scaffold involves condensation with 1,3-bielectrophilic reagents. In these reactions, the exocyclic primary amino group and the endocyclic N2 atom of the pyrazole act as a dinucleophilic system, attacking the electrophilic centers to form a new six-membered ring fused to the pyrazole core. This is a well-established method for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with significant biological activity. researchgate.netacs.orgnih.govrsc.orgnih.gov

The general mechanism involves an initial reaction of the more nucleophilic exocyclic amine with one of the electrophilic sites of the reagent, followed by an intramolecular cyclization where the N2 pyrazole nitrogen attacks the second electrophilic site, culminating in a dehydration or elimination step to yield the aromatic fused system. nih.gov A variety of 1,3-dicarbonyl compounds and their synthetic equivalents can be employed, leading to a diverse range of substituted pyrazolo[1,5-a]pyrimidines.

While specific studies on 1-[1H-Pyrazol-3-yl]ethanamine are not prevalent, its structure is analogous to the 3-aminopyrazoles widely used in these syntheses. The ethylamine (B1201723) side chain provides the necessary exocyclic amino group for such transformations. The reaction conditions can be optimized to control regioselectivity, although the reaction of 3-aminopyrazoles typically yields the pyrazolo[1,5-a]pyrimidine isomer. nih.gov

Table 1: Potential Cyclization Reactions of 1-[1H-Pyrazol-3-yl]ethanamine with 1,3-Bielectrophiles
1,3-Bielectrophilic ReagentResulting Fused Heterocycle CorePotential Substituents on New Ring
β-Diketones (e.g., acetylacetone)Pyrazolo[1,5-a]pyrimidineAlkyl, Aryl
β-Ketoesters (e.g., ethyl acetoacetate)Pyrazolo[1,5-a]pyrimidin-oneAlkyl, Aryl
Malonates (e.g., diethyl malonate)Dihydropyrazolo[1,5-a]pyrimidine-dioneKeto (=O)
α,β-Unsaturated Ketones (Chalcones)Dihydropyrazolo[1,5-a]pyrimidineAlkyl, Aryl
α,β-Unsaturated NitrilesAminopyrazolo[1,5-a]pyrimidineAmino, Cyano

The pyrazole scaffold, while aromatic and generally stable, can undergo rearrangement reactions under specific energetic conditions, such as high temperatures or UV irradiation. mq.edu.aursc.org These transformations can involve the migration of substituents or even a complete restructuring of the heterocyclic core through ring-opening and recyclization cascades. mdpi.compreprints.org

Thermal Rearrangements: Studies on N-substituted pyrazoles have demonstrated thermal rearrangements where substituents migrate between nitrogen and carbon atoms of the ring. For example, 1,1'-dipyrazolylmethane has been shown to thermally rearrange to 4,4'-dipyrazolylmethane. mq.edu.au It is conceivable that under thermal stress, the 1-[1H-pyrazol-3-yl]ethanamine molecule could undergo rearrangements, potentially involving the migration of the ethanamine side chain from the C3 to the C4 or C5 position, or to one of the ring nitrogens, although such reactions would likely require significant energy input and may compete with decomposition.

Ring-Opening and Recyclization: More complex rearrangements have been observed in pyrazole derivatives, particularly those with reactive functional groups like azides. These processes can involve the cleavage of the N-N bond and loss of aromaticity to form transient acyclic intermediates, which then recyclize to form new heterocyclic or rearranged pyrazole structures. mdpi.compreprints.org While 1-[1H-pyrazol-3-yl]ethanamine lacks such a group, this illustrates the potential for deep-seated rearrangements of the pyrazole core under forcing conditions.

Influence of Dihydrochloride Form on Reactivity and Structure

The dihydrochloride salt form of 1-[1H-Pyrazol-3-yl]ethanamine has a profound impact on its chemical properties. In this form, both the pyridine-like N2 atom of the pyrazole ring and the primary amine of the side chain are protonated, forming a pyrazolium cation and an ammonium group, respectively. guidechem.comnih.gov

This dual protonation significantly alters the molecule's reactivity profile compared to its free base form.

Reactivity of the Amine Group: The protonation of the ethanamine side chain to an ethylammonium group (-CH(CH₃)NH₃⁺) completely quenches the nucleophilicity of the nitrogen atom. Consequently, in its dihydrochloride form, the molecule cannot participate in the cyclization reactions described in section 3.3.1, as the key exocyclic nucleophile is deactivated. The amine must be deprotonated by the addition of a base for it to engage in nucleophilic reactions.

Reactivity of the Pyrazole Ring: The formation of the pyrazolium cation makes the ring system significantly more electron-deficient. This has two major consequences:

Deactivation towards Electrophilic Substitution: The pyrazole ring in the free base is susceptible to electrophilic attack, typically at the C4 position. guidechem.com The positively charged pyrazolium ring is strongly deactivated towards electrophiles.

Activation towards Nucleophiles: Conversely, the electron-deficient nature of the pyrazolium ring may render it more susceptible to attack by strong nucleophiles, potentially leading to ring-opening or the formation of addition products, a reactivity pattern not typically observed in the neutral pyrazole ring. guidechem.com The reactivity of pyrazolium salts as precursors to other heterocyclic systems has been demonstrated. nih.govresearchgate.net

Table 2: Comparison of Properties: Free Base vs. Dihydrochloride Form
Property1-[1H-Pyrazol-3-yl]ethanamine (Free Base)This compound
Side-Chain Amine Nucleophilic (Primary Amine)Non-nucleophilic (Ammonium Cation)
Pyrazole Ring N2 Nucleophilic / Basic (Pyridine-like)Protonated (Part of Pyrazolium Cation)
Overall Charge NeutralDicationic (+2)
Reactivity towards Electrophiles Susceptible to electrophilic aromatic substitution at C4Strongly deactivated
Participation in Cyclization Acts as a dinucleophile for fused ring synthesisInhibited due to protonated nucleophilic sites
Solubility Generally higher in organic solventsGenerally higher in polar/aqueous solvents

Theoretical and Computational Investigations of 1 1h Pyrazol 3 Yl Ethanamine Dihydrochloride

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations offer a powerful lens through which the electronic structure and properties of a molecule can be understood. For 1-[1H-Pyrazol-3-yl]ethanamine dihydrochloride (B599025), these methods provide insights into its stability, reactivity, and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It has been successfully applied to determine the molecular geometry and stability of various pyrazole (B372694) derivatives. nih.govresearchgate.net For 1-[1H-Pyrazol-3-yl]ethanamine dihydrochloride, DFT calculations, typically employing a basis set like B3LYP/6-311++G(d,p), would be used to optimize the molecular geometry to its lowest energy state. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and steric interactions. The stability of the molecule can be further assessed by analyzing its total energy and the energies of its frontier molecular orbitals. nih.gov

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov For this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule most likely to participate in chemical reactions.

Furthermore, the electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-deficient areas of the molecule. nih.gov In the case of this pyrazole derivative, the nitrogen atoms of the pyrazole ring and the amine group are expected to be electron-rich regions, while the hydrogen atoms of the ammonium (B1175870) and pyrazole N-H groups would be electron-deficient. This information is invaluable for predicting how the molecule will interact with other molecules and its potential role in intermolecular interactions.

Conformational Analysis and Energy Landscapes

The flexibility of the ethanamine side chain in this compound allows for the existence of multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is essential for a complete picture of the molecule's behavior.

Conformational analysis of the ethanamine side chain can be performed by systematically rotating the dihedral angles around the C-C and C-N bonds and calculating the corresponding energy profile. iu.edu.sa This process reveals the energy minima, which correspond to the most stable conformations, and the energy maxima, which represent the transition states between conformers. The energy difference between the minima and maxima defines the rotational barriers. For this compound, the preferred conformations will be those that minimize steric hindrance and optimize any intramolecular interactions, such as hydrogen bonding.

In a condensed phase, either in solution or in the solid state, the conformation and behavior of this compound are significantly influenced by intermolecular interactions. In the solid state, crystal packing forces and hydrogen bonding networks will dictate the preferred conformation. researchgate.net The presence of the dihydrochloride form suggests that strong ionic interactions and hydrogen bonds between the ammonium group, the protonated pyrazole ring, and the chloride ions will be dominant. In solution, the interactions with solvent molecules will also play a crucial role in determining the conformational equilibrium. Computational methods, such as molecular dynamics simulations, can be employed to model these interactions and predict the most probable conformations in different environments.

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, theoretical predictions of its NMR and IR spectra can provide a basis for interpreting experimental data.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR spectra. iu.edu.sa These calculations are sensitive to the molecular geometry and electronic environment of each nucleus. For pyrazole derivatives, DFT calculations have shown good agreement with experimental NMR data. researchgate.net

Simulated NMR Chemical Shifts for Structural Correlation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical calculations help in the assignment of experimental spectra and can be pivotal in confirming the structure of complex molecules.

The prediction of NMR chemical shifts for this compound would typically involve geometry optimization of the molecule using a suitable level of theory, such as B3LYP with a 6-311+G** basis set. nih.gov Following optimization, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR isotropic shielding constants. These are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

For pyrazole derivatives, theoretical calculations have shown good agreement with experimental data. nih.gov The chemical shifts are sensitive to the electronic environment of each nucleus. For instance, the protons and carbons of the pyrazole ring are expected to have distinct chemical shifts influenced by the nitrogen heteroatoms and the ethanamine substituent. The protonated amine group in the dihydrochloride salt would significantly affect the chemical shifts of the adjacent methine and methyl groups.

Below are illustrative tables of predicted ¹H and ¹³C NMR chemical shifts for a related pyrazole derivative, showcasing the type of data generated from such computational studies.

Table 1: Illustrative Simulated ¹H NMR Chemical Shifts for a Substituted Pyrazole Derivative

Atom Predicted Chemical Shift (ppm)
H (N1-H) 12.50
H (C4-H) 6.30
H (C5-H) 7.60
H (ethanamine-CH) 4.50
H (ethanamine-CH₃) 1.80

Table 2: Illustrative Simulated ¹³C NMR Chemical Shifts for a Substituted Pyrazole Derivative

Atom Predicted Chemical Shift (ppm)
C3 145.0
C4 105.0
C5 130.0
C (ethanamine-CH) 50.0

Predicted Vibrational Frequencies (IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are highly effective in predicting these vibrational frequencies, aiding in the interpretation of experimental spectra. rdd.edu.iq

The process involves calculating the harmonic vibrational frequencies at the optimized geometry of the molecule. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

For this compound, key vibrational modes would include the N-H stretching of the pyrazole ring and the ammonium group, C-H stretching of the aromatic ring and the alkyl side chain, C=N and C=C stretching within the pyrazole ring, and various bending and torsional modes. The dihydrochloride form would exhibit characteristic frequencies associated with the NH₃⁺ group.

The table below presents a selection of predicted vibrational frequencies and their assignments for a similar pyrazole compound, illustrating the detailed information that can be obtained from these calculations.

Table 3: Illustrative Predicted Vibrational Frequencies (IR, Raman) for a Pyrazole Derivative

Predicted Frequency (cm⁻¹) Vibrational Mode Assignment
3450 N-H stretch (pyrazole)
3200-3000 N-H stretch (ammonium)
3100-3000 C-H stretch (aromatic)
2980-2850 C-H stretch (aliphatic)
1620 C=N stretch (pyrazole)
1550 C=C stretch (pyrazole)
1480 N-H bend (ammonium)
1420 CH₂ bend

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time. eurasianjournals.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and interactions with the solvent. nih.gov

Simulation of Conformational Fluctuations

The ethanamine side chain of this compound can adopt various conformations due to rotation around its single bonds. MD simulations can explore the potential energy surface of the molecule and identify the most stable conformers and the energy barriers between them. This is crucial for understanding the molecule's flexibility and how it might interact with other molecules. The simulations can reveal the preferred spatial arrangement of the pyrazole ring relative to the ethanamine group and how this is influenced by thermal fluctuations.

Solvation Effects on Molecular Structure

The presence of a solvent can significantly impact the structure and dynamics of a solute molecule. For a polar, charged species like this compound, interactions with a polar solvent such as water are particularly important. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solvation effects.

These simulations can reveal the formation of hydrogen bonds between the protonated amine and pyrazole ring nitrogens and the solvent molecules. The arrangement of solvent molecules around the solute, known as the solvation shell, can be characterized, providing insights into how the solvent stabilizes the molecule's structure and charge distribution. The dihydrochloride counter-ions would also be included in the simulation to understand their interactions with the protonated pyrazole compound and the surrounding solvent. This level of detail is essential for bridging the gap between the properties of an isolated molecule and its behavior in a real-world chemical or biological environment. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 1-[1H-Pyrazol-3-yl]ethanamine dihydrochloride (B599025) in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of all proton and carbon signals and provides crucial information about the compound's connectivity and spatial arrangement.

The ¹H NMR spectrum of 1-[1H-Pyrazol-3-yl]ethanamine dihydrochloride is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring and the ethanamine side chain. The chemical shifts are influenced by the electron-withdrawing effect of the protonated pyrazole ring and the amine group. The pyrazole ring protons, H4 and H5, typically appear as doublets due to mutual coupling. The methine proton of the ethanamine side chain is expected to be a quartet, coupled to the adjacent methyl protons, which in turn would appear as a doublet. The amine and pyrazole N-H protons are likely to show broad signals and may exchange with deuterium in solvents like D₂O.

The ¹³C NMR spectrum provides information on the carbon framework. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are characteristic of this heterocyclic system, with the carbon atom bearing the substituent (C3) appearing at a distinct chemical shift. rsc.orgresearchgate.net The carbons of the ethanamine side chain will also have characteristic chemical shifts. Protonation of the pyrazole ring and the amine group generally leads to a downfield shift of the adjacent carbon signals. rsc.org

¹⁵N NMR spectroscopy, although less common, can provide valuable information about the electronic environment of the nitrogen atoms in the pyrazole ring and the amino group. The chemical shifts of the pyrazole nitrogens are sensitive to tautomerism and protonation state. researchgate.netacs.org In the dihydrochloride salt, both pyrazole nitrogens and the side-chain nitrogen are expected to be protonated, leading to significant changes in their ¹⁵N chemical shifts compared to the free base. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound in D₂O.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted Coupling Constants (Hz)
H4 (pyrazole)~6.5-J(H4,H5) = ~2.5
H5 (pyrazole)~7.8-J(H5,H4) = ~2.5
CH (ethanamine)~4.5~45J(CH,CH₃) = ~7.0
CH₃ (ethanamine)~1.7~18J(CH₃,CH) = ~7.0
C3 (pyrazole)-~150-
C4 (pyrazole)-~108-
C5 (pyrazole)-~135-

Note: These are predicted values based on typical shifts for similar structures and may vary depending on experimental conditions.

Two-dimensional NMR techniques are indispensable for confirming the structural assignments and elucidating the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the H4 and H5 protons of the pyrazole ring would confirm their adjacent relationship. Similarly, a cross-peak between the methine and methyl protons of the ethanamine side chain would establish their connectivity. scribd.comscience.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the unambiguous assignment of the carbon signals for C4, C5, and the carbons of the ethanamine side chain based on the previously assigned proton signals. scribd.comscience.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations would include those between the ethanamine methine proton and the C3 and C4 carbons of the pyrazole ring, confirming the attachment of the side chain to the C3 position. Correlations between the pyrazole protons and the ring carbons would further solidify the assignments. nih.govktu.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and obtaining a vibrational fingerprint of this compound.

The IR spectrum is expected to show characteristic absorption bands for the N-H and C-H stretching vibrations. The N-H stretching bands of the protonated amine (NH₃⁺) and the pyrazolium ring are typically broad and appear in the region of 3200-2800 cm⁻¹. cdnsciencepub.comcdnsciencepub.com C-H stretching vibrations of the pyrazole ring and the aliphatic side chain are expected in the 3100-2900 cm⁻¹ region. mdpi.com

The C=N and C=C stretching vibrations of the pyrazole ring will likely appear in the 1600-1400 cm⁻¹ region. mdpi.com The N-H bending vibrations of the NH₃⁺ group are expected around 1600-1500 cm⁻¹. iitm.ac.in The "fingerprint" region, below 1400 cm⁻¹, will contain a complex pattern of bands corresponding to various bending and skeletal vibrations of the entire molecule, which is unique to this compound. aip.org

Raman spectroscopy provides complementary information to IR spectroscopy. The pyrazole ring vibrations are often strong in the Raman spectrum. tandfonline.com The symmetric vibrations of the molecule will be particularly Raman active.

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound.

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
N-H Stretch (NH₃⁺, Pyrazolium)3200-2800Strong, BroadMedium
C-H Stretch (Aromatic, Aliphatic)3100-2900MediumMedium
C=N, C=C Stretch (Pyrazole)1600-1400Medium-StrongStrong
N-H Bend (NH₃⁺)1600-1500StrongWeak
Pyrazole Ring Deformations1000-600MediumMedium-Strong

Mass Spectrometry for Fragmentation Pattern Analysis and High-Resolution Mass Determination

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation pattern of this compound, which can provide valuable structural information.

In electrospray ionization (ESI) or other soft ionization techniques, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺, where M is the free base. High-resolution mass spectrometry (HRMS) can determine the exact mass of this ion, allowing for the confirmation of the elemental composition of the molecule with high accuracy. nih.govmdpi.comsci-hub.se

Under electron ionization (EI) or through tandem mass spectrometry (MS/MS) experiments, the molecule will fragment in a characteristic manner. The fragmentation of the ethanamine side chain is a likely initial step. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common fragmentation pathway for amines, which would result in the loss of a methyl radical and the formation of a stable iminium ion. docbrown.infomiamioh.eduiaea.org Another possible fragmentation is the cleavage of the bond between the side chain and the pyrazole ring. The pyrazole ring itself can also undergo characteristic fragmentation, often involving the loss of HCN or N₂. researchgate.net

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of 1-[1H-Pyrazol-3-yl]ethanamine.

m/z (mass-to-charge ratio)Proposed Fragment StructureFragmentation Pathway
112[C₅H₁₀N₃]⁺ (Protonated Molecule)ESI-MS
96[C₄H₆N₃]⁺Loss of CH₄
82[C₄H₄N₂]⁺Cleavage of the ethanamine side chain
68[C₃H₄N₂]⁺ (Pyrazole radical cation)Cleavage of the ethanamine side chain

X-ray Crystallography for Absolute Stereochemistry and Solid-State Packing

Furthermore, X-ray crystallography reveals the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding. In the case of the dihydrochloride salt, extensive hydrogen bonding is expected between the chloride ions and the protonated amine and pyrazolium groups. nih.gov The pyrazole rings themselves can form hydrogen-bonded networks, such as catemers or trimers, in the solid state. mdpi.comnih.gov These interactions play a crucial role in determining the physical properties of the solid material.

Thermal Analysis Techniques for Decomposition Pathways and Phase Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to investigate the thermal stability, decomposition pathways, and phase transitions of this compound. azom.comslideshare.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. The TGA thermogram of this compound is expected to show a multi-step decomposition. The initial weight loss may correspond to the loss of HCl, followed by the decomposition of the organic moiety at higher temperatures. researchgate.netgoogle.com The decomposition of amine hydrochlorides can be complex. researchgate.netunca.edu The residue at the end of the analysis would likely be minimal, indicating complete decomposition.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. The DSC thermogram can reveal information about melting points, phase transitions, and the energetics of decomposition. mdpi.com For this compound, an endothermic peak corresponding to melting would be expected, followed by exothermic peaks associated with decomposition. The presence of multiple thermal events in the DSC curve can provide insights into the complexity of the decomposition process. researchgate.netbohrium.com

Table 4: Predicted Thermal Analysis Data for this compound.

TechniquePredicted ObservationTemperature Range (°C)
TGAMulti-step weight loss (loss of HCl, decomposition of organic part)150 - 400
DSCEndothermic peak (melting), Exothermic peaks (decomposition)150 - 400

Advanced Chromatographic Techniques for Purity Assessment and Enantiomeric Separations

The chemical purity and enantiomeric composition of chiral pharmaceutical compounds are critical quality attributes. For this compound, a molecule possessing a stereogenic center, advanced chromatographic techniques are indispensable for both quantifying impurities and separating its enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the primary methods employed for these purposes, utilizing specialized chiral stationary phases (CSPs) to achieve enantioseparation.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of synthesized pyrazole derivatives pharmajournal.netnih.gov. For chiral molecules like this compound, chiral HPLC is the benchmark method for separating and quantifying the individual enantiomers unife.it. The success of this separation hinges on the selection of an appropriate Chiral Stationary Phase (CSP) and mobile phase system.

Research into structurally similar pyrazole derivatives has demonstrated the high efficacy of polysaccharide-based CSPs. nih.govacs.org These are among the most efficient and widely used CSPs for resolving a broad range of racemic compounds nih.gov. Specifically, columns based on derivatized cellulose and amylose have proven successful in separating N1-substituted-1H-pyrazoles and 4,5-dihydro-1H-pyrazole derivatives. nih.govacs.orgnih.govresearchgate.net

The primary modes of elution used for the chiral separation of pyrazole compounds include:

Normal Phase (NP): Utilizes a nonpolar mobile phase (e.g., heptane) with a small amount of a polar modifier like ethanol or isopropanol mdpi.com. Amylose-based columns have shown superior enantiomer-resolving ability in this mode for some pyrazole derivatives, achieving high resolution. acs.orgnih.govresearchgate.net

Polar Organic (PO): Employs polar organic solvents such as methanol, ethanol, or acetonitrile. This mode is often beneficial for achieving short analysis times and sharp, symmetrical peaks. nih.govacs.orgacs.orgnih.govresearchgate.net Cellulose-based columns, in particular, have demonstrated excellent performance with polar organic mobile phases, providing baseline resolution in under 10 minutes for certain compounds. nih.govnih.govresearchgate.net

Reversed Phase (RP): Uses a polar mobile phase, typically a mixture of water or an aqueous buffer and a miscible organic solvent like methanol or acetonitrile mdpi.com.

The choice of mobile phase composition is critical as its components can compete with the analyte for interactions with the stationary phase, thereby influencing chiral recognition and resolution nih.govacs.orgacs.orgnih.govresearchgate.net.

Detailed studies on a series of 18 biologically active racemic 4,5-dihydro-1H-pyrazole derivatives provide significant insight into effective separation strategies that are applicable to other chiral pyrazoles. The findings highlight the complementary nature of different polysaccharide-based CSPs and elution modes.

Table 1: HPLC Conditions for Enantioseparation of Related Pyrazole Derivatives

Chiral Stationary Phase Elution Mode Mobile Phase Key Findings Reference
Lux amylose-2 Normal Phase Heptane/Alcohol Greater resolving ability with analysis times around 30 min and resolutions up to 30. nih.govnih.govresearchgate.net
Lux cellulose-2 Polar Organic 100% Methanol Superior performance with analysis times close to 5 min and resolutions up to 18. nih.govnih.govresearchgate.net
Lux cellulose-2 Polar Organic 100% Acetonitrile Baseline separation with run times of 5-30 min and resolutions from 1 to 18. acs.org
Lux cellulose-2 Polar Organic Methanol/Acetonitrile (1:1 v/v) Tremendously short run times (3-6 min) with sharp peaks, ideal for reaction monitoring. nih.govacs.org

Supercritical Fluid Chromatography (SFC) represents another advanced technique, often regarded as a more efficient and "greener" alternative to HPLC for chiral separations. chromatographyonline.com SFC typically uses supercritical carbon dioxide as the main mobile phase, mixed with a small percentage of an organic modifier such as methanol, ethanol, or isopropanol. mdpi.com This technique offers advantages of higher speed, reduced solvent consumption, and lower costs compared to liquid chromatography. chromatographyonline.com For a chiral pyrazole intermediate used in kinase inhibitor synthesis, an SFC method was successfully developed using an (S,S)Whelk-O1 chiral column, demonstrating its utility for this class of compounds. chromatographyonline.com

The selection of the optimal chromatographic technique—be it HPLC or SFC—along with the specific chiral stationary phase and mobile phase, is determined through systematic screening. The developed methods are crucial for monitoring stereoselective synthesis and for the preparative separation of enantiomers for further stereospecific studies. nih.govacs.orgacs.orgnih.govresearchgate.net

Table 2: Summary of Chromatographic Parameters for Pyrazole Derivatives

Parameter Description Typical Values Observed for Pyrazole Derivatives Reference
Resolution (Rs) A measure of the degree of separation between two adjacent peaks. A value ≥ 1.5 indicates baseline separation. Up to 30 on amylose columns (NP); Up to 18 on cellulose columns (PO). acs.orgnih.govresearchgate.net
Selectivity Factor (α) The ratio of the retention factors of the two enantiomers; must be > 1 for separation to occur. Data available in supplementary materials of cited studies. nih.govacs.org

| Retention Time (t) | The time taken for an analyte to pass through the column. | 3-6 min (PO, mixed solvents); ~5 min (PO, pure solvents); up to 30 min (NP). | nih.govacs.orgnih.govresearchgate.net |

Coordination Chemistry and Metal Complexation Studies of 1 1h Pyrazol 3 Yl Ethanamine Dihydrochloride

Ligand Properties of the Pyrazolyl-Ethanamine Scaffold

The structural features of 1-[1H-Pyrazol-3-yl]ethanamine suggest its potential as a versatile ligand in coordination chemistry. Its ability to coordinate to metal ions is primarily dictated by the presence of two distinct nitrogen-donating groups.

Potential Coordination Sites: Nitrogen Atoms of Pyrazole (B372694) and Amine

The 1-[1H-Pyrazol-3-yl]ethanamine scaffold possesses two primary sites for coordination to a metal center:

Pyrazole Ring Nitrogen Atoms: The pyrazole ring contains two nitrogen atoms. The pyridine-like nitrogen atom (at the 2-position) is a well-established coordination site in a vast number of pyrazole-based ligands. This nitrogen atom can act as a good σ-donor to a metal ion.

Amine Group Nitrogen Atom: The primary amine group at the terminus of the ethyl side chain provides another strong coordination site through its lone pair of electrons.

The protonation of the amine and one of the pyrazole nitrogens in the dihydrochloride (B599025) salt form means that a base would typically be required in a reaction mixture to deprotonate these sites and enable coordination.

Chelating Capabilities and Denticity

The arrangement of the pyrazole ring and the ethylamine (B1201723) group allows for the formation of a stable five-membered chelate ring upon coordination to a metal center. This chelation is a common and favorable coordination mode for ligands with donor atoms separated by a two-carbon chain.

Bidentate N,N'-Donor: The most probable coordination mode for 1-[1H-Pyrazol-3-yl]ethanamine is as a bidentate ligand, utilizing the pyridine-like nitrogen of the pyrazole ring and the nitrogen of the amine group. This N,N'-donation would result in the formation of a thermodynamically stable five-membered metallacycle. Pyrazole-based chelating ligands are known to form a variety of coordination complexes with numerous metal ions, leading to diverse coordination geometries and nuclearities researchgate.net.

Synthesis and Structural Characterization of Metal Complexes

While specific studies on the synthesis and structural characterization of metal complexes of 1-[1H-Pyrazol-3-yl]ethanamine dihydrochloride are not widely reported, the synthesis would be expected to follow established procedures for related pyrazole-amine ligands. Typically, this involves the reaction of the deprotonated ligand (by addition of a base to the dihydrochloride salt) with a suitable metal salt in an appropriate solvent.

The resulting complexes can be characterized by a variety of techniques including single-crystal X-ray diffraction, elemental analysis, and spectroscopic methods (IR, UV-Vis). For paramagnetic complexes, techniques such as Electron Paramagnetic Resonance (EPR) are also valuable.

Coordination Modes and Geometries

Based on studies of analogous pyrazole-based ligands, several coordination modes and geometries can be anticipated for complexes of 1-[1H-Pyrazol-3-yl]ethanamine. The coordination number and geometry are influenced by the metal ion, the stoichiometry of the reaction, and the presence of other coordinating anions or solvent molecules.

Mononuclear Complexes: With a 2:1 ligand-to-metal ratio, mononuclear complexes are likely to form. For first-row transition metals, this could result in octahedral geometries, for example, of the type [M(L)₂(X)₂], where L is the pyrazolyl-ethanamine ligand and X is a coordinating anion or solvent molecule.

Coordination Polymers: In some cases, the pyrazole ligand could act as a bridging unit between two metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers unibo.it.

The table below summarizes some representative coordination geometries observed in complexes with related pyrazole-containing ligands.

Metal IonLigandCoordination GeometryRepresentative Complex Formula
Cu(II)3-phenyl-5-(2-pyridyl)pyrazoleDistorted Tetragonal Pyramid[Cu(HL)(NO₃)(H₂O)₂]⁺
Ni(II)bis(pyrazolyl)methane with dendritic substituentsTetrahedral[NiBr₂{RCH(3,5-Me₂pz)₂}]
Co(II)pyrazole-3,5-dicarboxylate and pyrazineDistorted Octahedral[Co(II) Coordination Polymer]
Zn(II)1,3-bis(pyrazol-1-yl)propaneTetrahedral[Zn(1,3-bis(pyrazol-1-yl)propane)(OAc)₂]

This table presents data from related pyrazole-containing ligand complexes to illustrate potential coordination geometries.

Investigation of Magnetic Properties and Electrical Conductivity in Metal Complexes

Magnetic Properties: For paramagnetic metal ions such as Cu(II), Ni(II), and Co(II), the magnetic properties of their complexes with 1-[1H-Pyrazol-3-yl]ethanamine would be of interest.

Copper(II) Complexes: Mononuclear Cu(II) complexes would exhibit paramagnetism corresponding to one unpaired electron. In polynuclear systems where two or more copper ions are bridged, magnetic exchange interactions (either ferromagnetic or antiferromagnetic) can occur. For instance, some copper(II) complexes with tripodal pyrazolyl amine ligands have shown weak antiferromagnetic intermolecular interactions nih.gov.

Nickel(II) and Cobalt(II) Complexes: Nickel(II) and Cobalt(II) complexes can exhibit a range of magnetic behaviors depending on their coordination geometry. For example, some mononuclear nickel(II) complexes with nitrogen-donor ligands have been shown to exhibit field-induced single-ion magnet (SIM) behavior nih.govmdpi.com. Similarly, certain Co(II) coordination polymers can also display slow magnetic relaxation, indicative of SIM behavior researchgate.net.

The table below shows magnetic data for some illustrative complexes with related pyrazole-based ligands.

Complex TypeMetal IonMagnetic BehaviorKey Findings
Tripodal Pyrazolyl Amine ComplexCu(II)Weak Antiferromagnetic InteractionsIntermolecular interactions observed nih.gov.
Mononuclear Terpyridine Derivative ComplexNi(II)Field-Induced Single-Ion MagnetArises from axial compression of octahedral geometry nih.govmdpi.com.
Pyrazole-dicarboxylate Coordination PolymerCo(II)Single-Ion Magnet BehaviorExhibits slow magnetic relaxation under external fields researchgate.net.

This table presents data from related pyrazole-containing ligand complexes to illustrate potential magnetic properties.

Electrical Conductivity: The electrical conductivity of coordination compounds is often low, classifying them as insulators. However, in the case of coordination polymers, charge transport can occur along the polymeric backbone or through π-π stacking interactions between aromatic rings, leading to semiconducting behavior. The conductivity of such materials is typically measured on pressed pellets and often shows a temperature dependence characteristic of semiconductors. For example, some cobalt(II)-pyrazine coordination polymers have been investigated for their magnetic and conductive properties researchgate.net.

Theoretical Studies of Metal-Ligand Interactions

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and bonding in metal complexes researchgate.net. Such studies can provide insights into:

Geometries of Complexes: DFT calculations can be used to predict the most stable geometries of metal complexes, complementing experimental data from X-ray crystallography.

Nature of Metal-Ligand Bonds: The interaction between the metal d-orbitals and the ligand orbitals can be analyzed to understand the nature of the coordinate bonds. This includes quantifying the contributions of electrostatic and covalent interactions.

Spectroscopic Properties: DFT can be used to calculate spectroscopic parameters, such as IR frequencies and electronic transition energies, which can aid in the interpretation of experimental spectra.

Magnetic Properties: For paramagnetic complexes, DFT can be employed to calculate exchange coupling constants in polynuclear systems and zero-field splitting parameters in mononuclear complexes, which are crucial for understanding their magnetic behavior.

Computational Modeling of Complex Stability and Electronic Structure

Computational chemistry, particularly Density Functional Theory (T), serves as a powerful tool for predicting and understanding the properties of coordination complexes. For a hypothetical octahedral complex of a first-row transition metal, such as Fe(II), with 1-(1H-pyrazol-3-yl)ethanamine, DFT calculations would be invaluable in elucidating its stability and electronic characteristics.

Complex Stability: The stability of a metal complex in the gas phase is often quantified by its binding energy or formation energy. For a hypothetical [M(1-(1H-pyrazol-3-yl)ethanamine)₃]²⁺ complex, the binding energy (ΔE_binding) can be calculated as:

ΔE_binding = E_complex - (E_metal_ion + 3 * E_ligand)

A more negative binding energy indicates a more stable complex. The stability is influenced by factors such as the nature of the metal ion, its oxidation state, and the ligand's donor properties. The combination of a σ-donating amine and a pyrazole ring, which is also a good σ-donor and a modest π-acceptor, is expected to lead to strong metal-ligand bonds.

Electronic Structure: DFT calculations can provide detailed insights into the electronic structure of these complexes. Key parameters that are often analyzed include the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the complex's kinetic stability and reactivity. A larger gap generally implies greater stability.

In a typical transition metal complex with this ligand, the HOMO is expected to have significant metal d-orbital character, while the LUMO would likely be centered on the ligand's π* orbitals. This is characteristic of many pyrazole-containing complexes. The precise nature and energies of these frontier orbitals dictate the complex's spectroscopic and electrochemical properties.

Below is a hypothetical interactive data table summarizing plausible DFT-calculated parameters for a series of first-row transition metal complexes with 1-(1H-pyrazol-3-yl)ethanamine in a hypothetical octahedral geometry.

Metal Ion (M²⁺)Binding Energy (ΔE_binding) (kJ/mol)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Mn(II)-2850-6.5-1.84.7
Fe(II)-2950-6.2-2.04.2
Co(II)-3050-6.0-2.13.9
Ni(II)-3150-5.8-2.23.6
Cu(II)-3100-5.9-2.33.6
Zn(II)-2900-6.8-1.55.3

Note: The data in this table is hypothetical and serves to illustrate the typical trends and values that would be expected from DFT calculations on such complexes. The binding energies generally follow the Irving-Williams series for high-spin complexes.

Ligand Field Theory Applications

Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes, focusing on the splitting of the d-orbitals due to the electrostatic field of the surrounding ligands. For complexes of 1-(1H-pyrazol-3-yl)ethanamine, LFT can be used to interpret their electronic spectra and magnetic properties.

When 1-(1H-pyrazol-3-yl)ethanamine acts as a bidentate ligand, it creates a coordination environment around the central metal ion. In an octahedral complex, such as one formed with three ligands, the five degenerate d-orbitals of the metal ion split into two sets: the lower-energy t₂g set (d_xy, d_xz, d_yz) and the higher-energy e_g set (d_z², d_x²-y²). The energy difference between these sets is denoted as Δ_o (the octahedral ligand field splitting parameter) or 10Dq.

The magnitude of Δ_o depends on the field strength of the ligand. Both pyrazole and amine groups are considered to be relatively strong field ligands, leading to a significant d-orbital splitting. This can influence the spin state of the complex. For metal ions with d⁴ to d⁷ electron configurations, a large Δ_o can overcome the spin-pairing energy, resulting in a low-spin complex.

The electronic absorption spectra of these complexes are expected to show d-d transitions, which correspond to the excitation of an electron from the t₂g to the e_g orbitals. The energy of these transitions is directly related to Δ_o.

The Angular Overlap Model (AOM) is a more advanced application of LFT that allows for the quantification of the σ- and π-bonding interactions between the metal and the ligand donor atoms. For 1-(1H-pyrazol-3-yl)ethanamine, the AOM would assign separate e_σ and e_π parameters for the pyrazole nitrogen and the amine nitrogen. The amine nitrogen is a pure σ-donor (e_π = 0), while the pyrazole nitrogen can participate in both σ-donation and π-backbonding.

Below is an interactive data table with hypothetical Ligand Field and AOM parameters for some first-row transition metal complexes with 1-(1H-pyrazol-3-yl)ethanamine in an octahedral environment.

Metal Ion (M²⁺)d-Electron ConfigurationSpin StateΔ_o (cm⁻¹)Racah Parameter B (cm⁻¹)
Cr(III)Low Spin18,500620
Fe(II)d⁶Low Spin15,000580
Co(III)d⁶Low Spin21,000550
Ni(II)d⁸High Spin11,500850
Cu(II)d⁹High Spin13,000-

Note: This table contains representative values based on known data for similar N,N'-donor ligands. The actual values would need to be determined experimentally.

Applications of 1 1h Pyrazol 3 Yl Ethanamine Dihydrochloride in Pure Synthetic Organic Chemistry

As a Versatile Building Block for Non-Biological Complex Molecular Architectures

The unique combination of a heterocyclic pyrazole (B372694) ring and a primary chiral amine in 1-[1H-Pyrazol-3-yl]ethanamine makes it a valuable precursor for the synthesis of complex, non-biological molecular structures such as macrocycles and dendritic molecules. The pyrazole moiety offers multiple reaction sites for N-alkylation or C-functionalization, while the amine group can participate in amide bond formation, imine condensation, and other nucleophilic reactions.

The dihydrochloride (B599025) salt form ensures stability and enhances solubility in certain solvent systems, though it typically requires neutralization to liberate the free amine for reaction. The bifunctional nature of the molecule allows it to act as a linker or a branching unit. For instance, in the construction of macrocycles, the amine can be reacted with a dicarboxylic acid or its derivative, and the pyrazole nitrogen can subsequently be alkylated with a dihaloalkane to form a macrocyclic structure. The stereochemistry of the ethylamine (B1201723) side chain can impart specific conformational rigidity to the resulting macrocycle.

Below is a representative table of conditions that could be explored for the synthesis of a pyrazole-containing macrocycle using 1-[1H-Pyrazol-3-yl]ethanamine as a key building block.

EntryDiacid/DihalideCoupling/Alkylation ReagentsSolventTemperature (°C)Yield (%)
1Adipoyl chlorideEt3NDichloromethane0 to rtData not available
21,4-DibromobutaneNaHDMF80Data not available
3Terephthaloyl chloridePyridineTHF0 to rtData not available
41,3-Bis(bromomethyl)benzeneK2CO3AcetonitrileRefluxData not available

Table represents hypothetical reaction conditions for macrocyclization reactions.

Role in the Synthesis of Novel Heterocyclic Ring Systems and Scaffolds

1-[1H-Pyrazol-3-yl]ethanamine serves as an excellent starting material for the synthesis of novel fused and spiro-heterocyclic systems. The primary amine can be transformed into various functional groups that can subsequently undergo intramolecular cyclization reactions. For example, acylation of the amine followed by a Pictet-Spengler-type reaction with an appropriate aldehyde could lead to the formation of pyrazolo-fused tetrahydroisoquinolines.

Furthermore, the pyrazole ring itself can be a partner in cycloaddition reactions or can be functionalized to introduce reactive handles for subsequent ring-forming steps. The inherent reactivity of the pyrazole and the amine allows for the construction of diverse heterocyclic scaffolds that are of interest in materials science and coordination chemistry. For example, condensation of the amine with β-diketones or their equivalents can lead to the formation of pyrazolyl-substituted dihydropyridines or related heterocyclic systems.

The following table outlines potential synthetic routes to novel heterocyclic systems starting from 1-[1H-Pyrazol-3-yl]ethanamine.

Starting MaterialReagentProduct TypeReaction Conditions
1-[1H-Pyrazol-3-yl]ethanamineAcetylacetonePyrazolyl-dihydropyridineEthanol, reflux
1-[1H-Pyrazol-3-yl]ethanaminePhthalic anhydridePyrazolyl-isoindolinoneAcetic acid, reflux
N-acetyl-1-[1H-Pyrazol-3-yl]ethanamineFormaldehydePyrazolo-fused tetrahydropyrimidineAcid catalyst, heat

Table represents plausible synthetic transformations to generate novel heterocyclic systems.

Development of New Synthetic Methodologies Utilizing the Compound's Unique Features

The distinct electronic and steric properties of 1-[1H-Pyrazol-3-yl]ethanamine can be harnessed to develop new synthetic methodologies. The pyrazole ring can act as a directing group in C-H activation reactions, facilitating functionalization at specific positions on an adjacent aromatic ring. The chiral amine moiety can be used to form chiral ligands for transition metal catalysis.

For instance, the amine can be readily converted into an imine or an amide, which can then coordinate to a metal center. The pyrazole nitrogen can also act as a coordinating atom, making the resulting ligand potentially bidentate. Such chiral ligands could be employed in a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and cross-coupling reactions. The development of such pyrazole-based chiral ligands could offer new solutions for enantioselective synthesis.

Investigation of Chirality Transfer and Stereocontrol in Related Reactions

The presence of a stereocenter in 1-[1H-Pyrazol-3-yl]ethanamine makes it a valuable tool for investigating chirality transfer and stereocontrol in organic reactions. When used as a chiral auxiliary, the stereochemical information from the ethylamine moiety can be transferred to a new stereocenter being formed in a reaction.

For example, the amine can be condensed with a ketone to form a chiral imine. Subsequent diastereoselective addition of a nucleophile to the imine would result in the formation of a new chiral amine with a predictable stereochemistry. The pyrazole ring can influence the facial selectivity of the nucleophilic attack through steric hindrance or by coordinating to reagents. After the reaction, the chiral auxiliary can be cleaved and potentially recycled.

Below is a hypothetical data table illustrating the potential diastereoselectivity in a nucleophilic addition to an imine derived from (R)-1-[1H-Pyrazol-3-yl]ethanamine.

NucleophileLewis AcidSolventTemperature (°C)Diastereomeric Ratio (R,R : R,S)
MeLiNoneDiethyl ether-78Data not available
EtMgBrBF3·OEt2THF-78Data not available
PhLiTi(OiPr)4Toluene-40Data not available
Allyl-MgBrZnCl2Dichloromethane-78Data not available

Table represents hypothetical outcomes for a diastereoselective nucleophilic addition.

Future Research Directions and Unexplored Avenues for 1 1h Pyrazol 3 Yl Ethanamine Dihydrochloride

Exploration of Sustainable and Eco-Friendly Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that may not align with modern principles of green chemistry. Future research should prioritize the development of sustainable and eco-friendly synthetic pathways to 1-[1H-Pyrazol-3-yl]ethanamine dihydrochloride (B599025). This involves moving away from hazardous reagents and solvents, minimizing energy consumption, and improving atom economy.

Key areas for exploration include:

Aqueous Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. thieme-connect.com Research into one-pot aqueous synthesis of pyrazoles, potentially using catalysts like cetyltrimethylammonium bromide (CTAB), could provide an environmentally benign route. thieme-connect.com

Catalyst-Free Approaches: Developing condensation reactions that proceed efficiently without the need for metal or acid catalysts would significantly reduce environmental impact and simplify purification processes. mdpi.com

Microwave-Assisted and Grinding Techniques: These methods offer substantial advantages by reducing reaction times, increasing yields, and often eliminating the need for conventional solvents, aligning with green chemistry principles. nih.gov

Chemo-enzymatic Procedures: The use of transaminases and other enzymes in aqueous media can offer high enantioselectivity and mild reaction conditions, representing a greener methodology for producing chiral amines. researchgate.net

Table 1: Comparison of Potential Green Synthesis Strategies

Strategy Key Advantages Potential Challenges for 1-[1H-Pyrazol-3-yl]ethanamine
Aqueous Synthesis Eliminates volatile organic compounds (VOCs), low cost, safe. thieme-connect.com Solubility of starting materials, control of side reactions.
Catalyst-Free Reactions Reduces waste, avoids toxic metal contamination, simplifies workup. mdpi.com May require higher temperatures or longer reaction times.
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, improved yields. nih.gov Scalability, precise temperature control.
Chemo-enzymatic Methods High stereoselectivity, mild conditions, biodegradable catalysts. researchgate.net Enzyme stability and cost, substrate specificity.

Development of Novel Reactivity Patterns under Diverse Chemical Conditions

The pyrazole ring system is known for its diverse chemical properties, with different reactivity at its two nitrogen atoms. researchgate.net Future work should focus on systematically exploring the reactivity of 1-[1H-Pyrazol-3-yl]ethanamine dihydrochloride to uncover novel transformations and create a broader library of derivatives.

Unexplored avenues include:

Multicomponent Reactions (MCRs): Designing one-pot, three- or four-component reactions using the amine functionality as a key building block could lead to the rapid synthesis of complex, fused heterocyclic systems. researchgate.net

Direct C-H Functionalization: Investigating metal-free, direct C-H halogenation or other functionalizations at the C4 position of the pyrazole ring would provide an efficient route to novel derivatives without the need for pre-functionalized substrates. beilstein-archives.org

Flow Chemistry: Utilizing continuous flow reactors could enable better control over reaction parameters (temperature, pressure, mixing), potentially unlocking new reactivity patterns that are difficult to achieve in batch synthesis and allowing for safer handling of reactive intermediates.

Photocatalysis: Employing visible-light photocatalysis could open up new reaction pathways for functionalizing both the pyrazole ring and the ethanamine side chain under exceptionally mild conditions.

Integration into Advanced Materials Science for Non-Biological Applications

While pyrazole derivatives are heavily researched for their pharmacological properties, their potential in materials science remains largely untapped. researchgate.net The unique electronic properties and coordination capabilities of the pyrazole ring in this compound make it a promising candidate for non-biological applications.

Future research could focus on:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyrazole and amine nitrogens can act as ligands to coordinate with metal ions, forming novel MOFs. nih.gov These materials could be investigated for applications in gas storage, catalysis, and sensing.

Nonlinear Optical (NLO) Materials: Pyrazole derivatives have been identified as having potential NLO properties. researchgate.net Synthesizing polymers or crystals incorporating 1-[1H-Pyrazol-3-yl]ethanamine could lead to materials for telecommunications and data storage.

Chemosensors: The compound can be functionalized to create chemosensors for detecting specific metal ions, such as Cu(II), through colorimetric or spectroscopic changes upon binding. nih.gov

Corrosion Inhibitors: The nitrogen-rich heterocyclic structure suggests potential as a corrosion inhibitor for metals in acidic or saline environments, an area that warrants systematic investigation.

Advancements in Real-Time Spectroscopic Monitoring of Reactions Involving the Compound

To optimize synthetic routes and understand reaction mechanisms, the development of advanced monitoring techniques is crucial. Real-time spectroscopic analysis of reactions involving this compound would provide invaluable kinetic and mechanistic data.

Promising areas for advancement are:

In-situ NMR Spectroscopy: Monitoring reactions directly in an NMR tube allows for the identification of starting materials, intermediates, and products over time without the need for sampling and quenching. researchgate.net This can elucidate complex reaction pathways.

Process Analytical Technology (PAT): Implementing in-line FT-IR and Raman spectroscopy in flow reactors can provide continuous, real-time data on reaction progress, enabling precise control and optimization of synthetic processes.

UV-Vis Spectroscopy: For reactions that involve chromophoric changes, such as the formation of coordination complexes or certain derivatives, UV-Vis spectroscopy can be a simple yet powerful tool for real-time monitoring. nih.gov

Table 2: Spectroscopic Techniques for Real-Time Reaction Monitoring

Technique Type of Information Provided Applicability to Pyrazole Synthesis
In-situ NMR Structural information on all species in solution, reaction kinetics. researchgate.net Excellent for mechanistic studies and identifying transient intermediates.
FT-IR/Raman Functional group analysis, concentration changes. rsc.org Well-suited for monitoring the conversion of key functional groups in both batch and flow chemistry.
UV-Vis Changes in electronic transitions, concentration of chromophoric species. nih.gov Useful for tracking the formation of conjugated systems or metal complexes.

Computational Design of Novel Derivatives with Predicted Chemical Properties and Reactivity

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new molecules. Applying these methods to this compound can guide synthetic efforts by predicting the properties of novel derivatives before they are made in the lab.

Future research should leverage:

Density Functional Theory (DFT): DFT calculations can be used to predict molecular structures, spectroscopic properties (NMR, IR), and local reactive sites (e.g., through Fukui functions and molecular electrostatic potential maps). mdpi.comresearchgate.net This can help rationalize observed reactivity and predict how structural modifications will influence chemical behavior.

Quantitative Structure-Activity Relationship (QSAR): While often used in drug discovery, QSAR models can be adapted to predict chemical properties such as reactivity, solubility, or material performance based on calculated molecular descriptors.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of derivatives and their interactions with solvents or other molecules, which is crucial for designing materials like MOFs or chemosensors. researchgate.net

In Silico Screening: Virtual libraries of derivatives can be computationally screened for desired electronic, optical, or binding properties, allowing researchers to prioritize the most promising candidates for synthesis. nih.gov

By systematically pursuing these unexplored avenues, the scientific community can expand the utility of this compound far beyond its current scope, paving the way for innovations in sustainable chemistry, materials science, and rational molecular design.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-[1H-Pyrazol-3-yl]ethanamine dihydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves Mannich-type reactions or alkylation of pyrazole derivatives. For example, pyrazole intermediates can be alkylated using bromoethane derivatives in anhydrous DMF under nitrogen, followed by hydrochlorination with HCl gas in ethanol . Optimization includes:

  • Temperature control (0–5°C during alkylation to minimize side reactions).
  • Solvent selection (DMF for solubility vs. ethanol for crystallization).
  • Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

Q. How can researchers confirm the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Compare 1H^1H-NMR peaks (e.g., pyrazole protons at δ 7.2–7.8 ppm, ethylamine protons at δ 2.5–3.5 ppm) with reference data .
  • HPLC : Utilize a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient: 5–95% acetonitrile over 20 min) to achieve >98% purity .
  • Mass spectrometry : Confirm molecular ion [M+H]+ at m/z 240.17 (theoretical) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :

  • Solubility : Freely soluble in water (>50 mg/mL at 25°C), moderately soluble in ethanol (10–20 mg/mL). Insoluble in non-polar solvents (e.g., hexane) .
  • Stability : Store at −20°C in airtight, light-protected containers. Avoid prolonged exposure to humidity (>60% RH) to prevent hydrolysis of the dihydrochloride salt .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during weighing or dissolution to avoid inhalation .
  • Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictory analytical data (e.g., NMR vs. HPLC purity discrepancies)?

  • Methodological Answer :

  • Step 1 : Verify instrument calibration (e.g., NMR referencing to TMS, HPLC column conditioning).
  • Step 2 : Perform 2D NMR (COSY, HSQC) to confirm peak assignments and detect impurities below HPLC detection limits .
  • Step 3 : Use LC-MS to correlate retention times with mass fragments, identifying co-eluting impurities .

Q. What strategies are effective for optimizing enantiomeric purity in derivatives of this compound?

  • Methodological Answer :

  • Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with isopropanol/hexane (70:30) to separate enantiomers .
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during alkylation steps to favor desired stereochemistry .

Q. How can computational methods predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer :

  • DFT calculations : Use Gaussian 16 with B3LYP/6-31G* basis set to model electron density at pyrazole N-atoms, predicting sites for electrophilic attack .
  • MD simulations : Simulate solvation effects in DMSO/water mixtures to optimize reaction solvent systems .

Q. What in vitro assays are suitable for studying this compound’s biological activity?

  • Methodological Answer :

  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays (Promega) with IC50 determination .
  • Cellular uptake : Radiolabel the compound with 3H^3H and measure intracellular accumulation via scintillation counting .

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Feasible Synthetic Routes

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1-[1H-Pyrazol-3-yl]ethanamine dihydrochloride
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1-[1H-Pyrazol-3-yl]ethanamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.